An In-depth Technical Guide to the Chemical Properties of Dibutyltin Maleate
An In-depth Technical Guide to the Chemical Properties of Dibutyltin Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, toxicological data, applications, and experimental protocols related to dibutyltin maleate (CAS No: 78-04-6).
Core Chemical and Physical Properties
Dibutyltin maleate is an organotin compound that exists primarily as a white amorphous powder or crystals.[1][2] It is characterized by the coordination of a dibutyltin cation with a maleate anion.[3]
Structural and Identification Data
| Property | Value | Source |
| CAS Number | 78-04-6 | [1] |
| Molecular Formula | C₁₂H₂₀O₄Sn | [4] |
| Molecular Weight | 346.99 g/mol | [4][5][6][7] |
| EINECS Number | 201-077-5 | [1] |
| InChI Key | ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | [3] |
| SMILES | C(CCC)[Sn]1(CCCC)OC(=O)C=CC(=O)O1 | [3] |
Physicochemical Properties
The reported physical properties of dibutyltin maleate can vary slightly, potentially due to different measurement conditions or product forms (e.g., powder vs. liquid).
| Property | Value | Source |
| Appearance | White crystals or powder; colorless to pale yellow liquid | [1][3][4][8] |
| Odor | Slight ester-like | [1] |
| Melting Point | 108-113 °C; 135-140 °C (lit.) | [2][4][8][9] |
| Boiling Point | 260 °C (lit.) | [1][9] |
| Flash Point | 107 °C; 204 °C | [1][10] |
| Density | ~1.2 to 1.3 g/cm³; 1.318 g/cm³ | [1][10] |
| Solubility | Soluble in benzene & organic esters; slightly soluble in toluene; insoluble in water (0.01 g/L at 20 °C) | [1][2][4][8][9] |
| Stability | Stable under ordinary conditions of use and storage. Conditions to avoid include heat, moisture, and light. | [1][9] |
| Incompatibilities | Strong oxidants, acids, and bases | [1] |
| Hazardous Decomposition | Forms carbon oxides and tin/tin oxides upon heating to decomposition. | [1][9] |
Applications and Mechanisms
Dibutyltin maleate serves significant industrial purposes, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst.[1][3][11]
-
PVC Stabilization : It provides excellent heat resistance and transparency to PVC products, preventing discoloration (yellowing) during high-temperature processing.[2][8] It is particularly suitable for hard, transparent PVC applications.[8][10] The stabilization mechanism involves the neutralization of hydrogen chloride (HCl) released during PVC degradation and the replacement of unstable allylic chloride sites on the polymer chain with more stable ester groups.[12]
-
Catalysis : It acts as a condensation catalyst and is used in esterification and transesterification reactions.[1][10][13] It has also been investigated as an initiator for the ring-opening polymerization of ε-caprolactone.[14]
Toxicological Profile
Dibutyltin maleate is classified as a hazardous substance, exhibiting significant toxicity through various exposure routes.[1][15] It is harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][16]
Acute Toxicity Data
| Test | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 422 mg/kg | [1][9][16] |
| LD₅₀ | Rat | Dermal | > 2,000 mg/kg | [9][16] |
| LC₅₀ | Rat | Inhalation | 313 mg/m³ (4 h) | [9][16] |
| LD₅₀ | Mouse | Oral | 470 mg/kg | [2] |
Chronic and Other Health Effects
-
Organ Toxicity : Causes damage to organs through prolonged or repeated exposure.[1][16] Subchronic exposure can affect the central nervous, immune, and renal systems, as well as the liver.[15]
-
Reproductive Toxicity : It is suspected of damaging fertility or the unborn child.[1][16]
-
Mutagenicity : Suspected of causing genetic defects; in vitro tests have shown mutagenic effects.[1][16]
-
Carcinogenicity : Not identified as a probable, possible, or confirmed human carcinogen by IARC.[1][9]
Ecotoxicity
Dibutyltin maleate is toxic to aquatic life with long-lasting effects.[1][16]
| Test | Species | Value | Source |
| LC₅₀ (96 h) | Danio rerio (Zebra fish) | > 5.7 mg/L | [16] |
| EC₅₀ | Daphnia magna (Water flea) | 0.21 mg/L | [1][16] |
| EC₅₀ (72 h) | Desmodesmus subspicatus (Green algae) | 4.1 mg/L | [16] |
Experimental Protocols
Synthesis of Dibutyltin Maleate
A common method for synthesizing dibutyltin maleate involves the condensation reaction between dibutyltin oxide and maleic anhydride.[2][17][18]
Materials:
-
Dibutyltin oxide (finely divided)
-
Maleic anhydride
-
Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane, methyl cyclohexane) (optional, for anhydrous process)[18]
-
Reaction vessel with heating and stirring capabilities
Procedure (Anhydrous Method[18]):
-
Charging the Reactor : Add the inert solvent (e.g., 160 parts by weight of cyclohexane) and maleic anhydride (e.g., 73.5 parts, 0.75 mole) to the reaction vessel.
-
Heating and Melting : Heat the mixture to 55-65 °C with stirring until the maleic anhydride is molten.
-
Addition of Oxide : Add dibutyltin oxide (e.g., 186.6 parts, 0.75 mole) in small aliquots, controlling the addition to maintain the reaction temperature at approximately 75 °C.
-
Reaction : Hold the mixture at temperature for a specified period (e.g., one hour) to ensure the reaction goes to completion.
-
Precipitation and Isolation : Cool the reaction mixture to 15-40 °C to precipitate the dibutyltin maleate product.
-
Filtration and Washing : Filter the cooled mixture. Wash the resulting filter cake with a small amount of cold solvent.
-
Drying : Dry the final product at 50-60 °C to yield anhydrous dibutyltin maleate.
Analysis of Airborne Dibutyltin Maleate (OSHA Method ID-224SG)
This protocol outlines the collection and analysis of airborne dibutyltin maleate via atomic absorption.[19]
1. Sample Collection:
-
Media : 0.8 µm mixed cellulose ester filter (MCEF).
-
Flow Rate : 1-2 L/min.
-
Volume : Minimum 200 L.
2. Sample Preparation (Digestion):
-
Reagents : Concentrated Sulfuric Acid (H₂SO₄), 30% Hydrogen Peroxide (H₂O₂).
-
Procedure :
-
Transfer the filter to a clean 125 mL Phillips beaker.
-
Add 2 mL of concentrated H₂SO₄ and heat.
-
When the solution darkens, add 30% H₂O₂ dropwise until the solution becomes clear.
-
Cool the digested sample and dilute to a known volume with 10% Hydrochloric Acid (HCl).
-
3. Analysis:
-
Technique : Graphite Furnace Atomic Absorption (GFAA).
-
Standard Preparation : Prepare tin (Sn) standards from a 1000 µg/mL stock solution, diluted with 10% HCl to create working standards in the range of 0.05 to 2.0 ppm.
-
Quantitation : Analyze the digested samples and compare absorbance readings to the calibration curve generated from the working standards to determine the concentration of tin. The amount of dibutyltin maleate is calculated based on the theoretical tin content of 34.2%.[19]
References
- 1. Dibutyltin maleate Manufacturers, with SDS [mubychem.com]
- 2. morpholine.cc [morpholine.cc]
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- 4. Dibutyltin maleate | 78-04-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Dibutyltin maleate | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibutyltin maleate 95 78-04-6 [sigmaaldrich.com]
- 8. fr.tnjchem.com [fr.tnjchem.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. jiushengchem.com [jiushengchem.com]
- 11. Page loading... [guidechem.com]
- 12. bdmaee.net [bdmaee.net]
- 13. Organic Tin Compounds Dibutyltin Maleate CAS No 78-04-6 - Dibutyltin Maleate and CAS No 78-04-6 [sanfanchem.en.made-in-china.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. prepchem.com [prepchem.com]
- 18. US3522282A - Process for preparing dibutyltin maleate - Google Patents [patents.google.com]
- 19. osha.gov [osha.gov]
